

SMW139 as a marker for activated microglia

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An In-Depth Technical Guide to **SMW139**: A PET Tracer for Activated Microglia

Introduction

In the landscape of neuroinflammation imaging, the quest for specific and informative biomarkers is paramount. While positron emission tomography (PET) targeting the 18 kDa translocator protein (TSPO) has been a cornerstone for visualizing activated microglia, it has limitations, notably its inability to distinguish between the pro-inflammatory and anti-inflammatory phenotypes of these cells.[1][2][3] A newer radioligand, [11C]SMW139, has emerged as a promising tool to overcome this challenge. [11C]SMW139 is a PET tracer that selectively binds with high affinity to the purinergic P2X7 receptor (P2X7R).[4][5] The P2X7R is an ATP-gated ion channel significantly upregulated on the surface of pro-inflammatory microglia, making [11C]SMW139 a specific marker for this neurotoxic cellular state. This guide provides a comprehensive technical overview of SMW139, its mechanism, quantitative data from key studies, and detailed experimental protocols for its use.

Mechanism of Action and Signaling Pathway

SMW139 is an allosteric antagonist of the P2X7 receptor. The P2X7R is primarily expressed on immune cells, with the highest levels found on microglia within the central nervous system. Under physiological conditions, the receptor is largely inactive due to the low affinity of its natural ligand, adenosine triphosphate (ATP). However, in instances of cellular damage or stress, large quantities of ATP are released into the extracellular space, leading to P2X7R activation. This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent cleavage and release

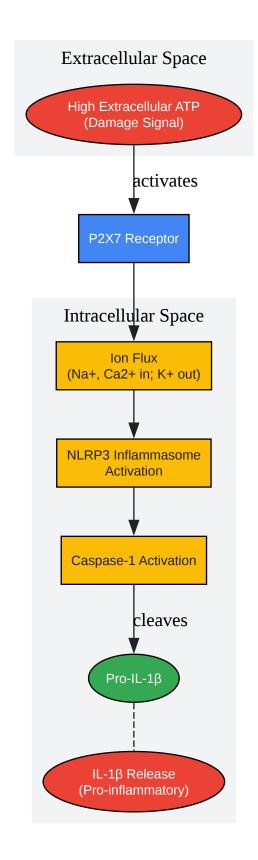


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of the potent pro-inflammatory cytokine, interleukin-1 β (IL-1 β). By binding to P2X7R, [11C]**SMW139** allows for the in vivo visualization and quantification of microglia engaged in this pro-inflammatory signaling cascade.





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P2X7R signaling pathway in activated microglia.



Quantitative Data Presentation

The utility of [11C]**SMW139** has been investigated across several neurological disorders. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Studies with [11C]SMW139

Model	Key Findings	Quantitative Metrics	Reference
hP2X7R Overexpressing Rat	High binding to the human P2X7 receptor in vivo.	-	
Experimental Autoimmune Encephalomyelitis (EAE) Rat Model	Tracer uptake was significantly higher at the peak of the disease compared to the recovery phase. Specific accumulation demonstrated by blocking with a P2X7R antagonist.	Good affinity for rat P2X7R with a Kd of 20.6 ± 1.7 nM.	
APP/PS1-21 Mouse Model (Aβ Deposition)	Longitudinal PET imaging showed agedependent changes in tracer uptake.	-	
Healthy Male Wistar Rats	[11C]SMW139 showed the highest metabolic stability in plasma compared to other analogues.	42% of intact tracer remained at 45 min post-injection.	_

Table 2: Human Clinical Studies with [11C]SMW139



Disease	Participants	Key Findings	Quantitative Parameter	Value	Reference
Parkinson's Disease (PD)	15 PD Patients, 15 Healthy Controls (HC)	Increased P2X7R binding in the putamen and whole cortex of PD patients compared to HCs.	Distribution Volume (VTp)	Significantly higher in putamen (β = 0.04; P = 0.046) and whole cortex (β = 0.04; P = 0.043) for PD vs. HC.	
Relapsing Remitting Multiple Sclerosis (RRMS)	5 RRMS Patients, 5 Healthy Controls (HC)	Increased tracer binding in normal appearing brain tissue in RRMS patients. Decreased binding potential in MS lesions compared to non-lesional white matter.	Binding Potential (BPND)	Higher in normal appearing grey and white matter in RRMS vs.	
Alzheimer's Disease (AD) (Post-mortem tissue)	AD Patients, Healthy Controls (HC)	No significant difference in [11C]SMW13 9 binding between AD and control post-mortem brain tissue.	Autoradiogra phy Binding	No statistically significant difference.	



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for the use of [11C]**SMW139** in a clinical PET study.

Radiosynthesis of [11C]SMW139

- Method: [11C]SMW139 (2-chloro-5-[11C]methoxy-N-((3,5,7-trifluoroadamantan-1-yl)methyl)benzamide) is synthesized via carbon-11 methylation of its precursor.
- Precursor: Benzamide precursor 5 is typically used.
- Base: K2CO3 is used as a base.
- Quality Control: Radiochemical purity is confirmed to be >98% before injection.
- Molar Activity: Reported molar activity at the time of injection has been in the range of 59 ± 38 GBq/µmol.

PET Imaging Protocol (Human Studies)

- Patient Preparation: Subjects are positioned in the PET scanner.
- Tracer Administration: A bolus injection of [11C]SMW139 is administered intravenously. A
 typical injected dose is around 362 ± 44 MBq.
- Dynamic Scan Acquisition: A dynamic PET scan is acquired for 90 minutes immediately following injection.
- Data Reconstruction: Emission data is reconstructed into a dynamic dataset (e.g., 22 frames: 1x15s, 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s). Corrections for scatter, attenuation, and randoms are applied.

Arterial Blood Sampling and Metabolite Analysis

 Purpose: To generate a metabolite-corrected arterial plasma input function, which is essential for accurate kinetic modeling.

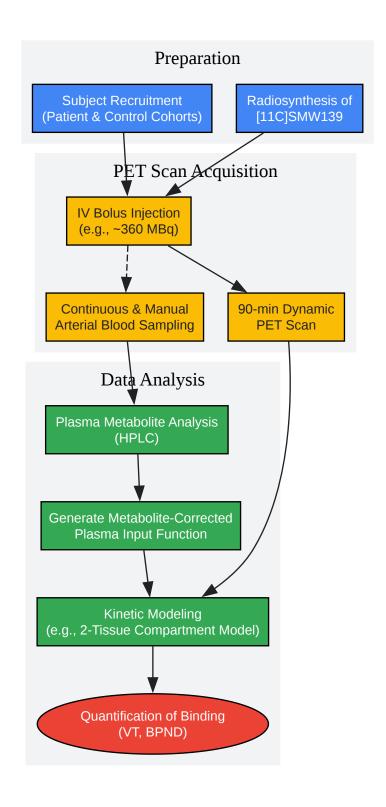


- Procedure: Continuous automated arterial blood sampling is performed throughout the scan, supplemented with manual arterial blood samples at discrete time points (e.g., 5, 10, 20, 40, 60, 75, 90 min).
- Metabolite Analysis: Plasma is separated from whole blood. High-performance liquid chromatography (HPLC) is used to determine the fraction of the parent radiotracer ([11C]SMW139) versus its radioactive metabolites over time.
- Correction: The arterial blood data is corrected for the plasma-to-whole-blood ratio and the changing fraction of parent tracer to generate the final input function.

Kinetic Modeling

- Objective: To quantify the binding of [11C]SMW139 in different brain regions.
- Preferred Model: A reversible two-tissue compartment model (2TCM) with a blood volume
 parameter (2T4k_VB) has been identified as the optimal model for describing [11C]SMW139
 kinetics in human studies. In some cases, the dissociation rate k4 is fixed to the whole-brain
 value to improve the reliability of the estimates in smaller regions of interest.
- Dual-Input Model: More recent studies suggest that accounting for brain-penetrating radiometabolites using a dual-input compartment model improves the quantification of [11C]SMW139 binding.
- Key Parameters:
 - VT (Total Distribution Volume): Represents the total tracer uptake in a region, including specific and non-specific binding.
 - BPND (Binding Potential, Non-displaceable): An index of the density of available receptors (k3/k4).
 - VTp (Distribution Volume of the Parent): The primary outcome measure when using a dual-input model.





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Generalized workflow for a clinical [11C]SMW139 PET study.

Logical Relationships and Application



The use of **SMW139** is predicated on a clear biological rationale: the presence of neuroinflammation drives a specific phenotype of microglial activation, which in turn leads to the upregulation of P2X7R, providing a target for PET imaging.



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Conceptual link from pathology to [11C]SMW139 signal.

Conclusion

[11C]SMW139 is a valuable PET tracer for the in vivo investigation of neuroinflammation. Its specificity for the P2X7 receptor, which is highly expressed on pro-inflammatory microglia, offers a significant advantage over less specific markers like those targeting TSPO. Studies in Parkinson's disease and multiple sclerosis have demonstrated its potential to detect increased pro-inflammatory microglial activation in patients compared to healthy controls. While results in post-mortem Alzheimer's disease tissue have been inconclusive, preclinical work in various animal models supports its utility. Accurate quantification requires rigorous methodologies, including dynamic scanning, arterial input function measurement, and sophisticated kinetic modeling, with emerging evidence favoring dual-input models that account for brain-penetrant metabolites. As research continues, [11C]SMW139 stands as a critical tool for drug development professionals and scientists aiming to understand the role of pro-inflammatory microglia in neurological diseases and to monitor the efficacy of immunomodulatory therapies.

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